2-Amino-3-bromo-5-methylpyrazine
Overview
Description
2-Amino-3-bromo-5-methylpyrazine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-3-bromo-5-methylpyrazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of 2-amino-5-methylpyrazine using N-bromosuccinimide (NBS) in an ethanol solvent at room temperature. This method yields the desired product with high efficiency (up to 90%) due to the strong directing effect of the amino group, which favors bromination at the 3-position . The general reaction scheme is as follows:
Starting Material: 2-Amino-5-methylpyrazine
Reagent: N-Bromosuccinimide (NBS)
Solvent: Ethanol
Reaction Conditions: Room temperature
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. It has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The presence of the bromine atom and amino group enhances its reactivity, making it a promising candidate for further development as an antioxidant agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The amino and bromine groups facilitate hydrogen bonding and halogen bonding interactions, respectively, which can modulate enzyme activity or receptor binding.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.
- Antioxidant Studies : In a comparative analysis with known antioxidants like ascorbic acid, this compound exhibited comparable radical scavenging activity in DPPH assays, suggesting its utility in formulations aimed at combating oxidative stress .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-bromo-5-methylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNGEHYFPRPIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432522 | |
Record name | 2-amino-3-bromo-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74290-65-6 | |
Record name | 2-amino-3-bromo-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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